molecular formula C9H21ClN2 B1416078 (R)-1-(Azepan-1-yl)propan-2-amine hydrochloride CAS No. 2126143-81-3

(R)-1-(Azepan-1-yl)propan-2-amine hydrochloride

Cat. No. B1416078
M. Wt: 192.73 g/mol
InChI Key: OLFIAOLTZUSZLP-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(Azepan-1-yl)propan-2-amine hydrochloride, commonly referred to as RAPA-HCl, is a synthetic organic compound used as a research tool in scientific laboratories. It is a chiral molecule that is used to study the effects of chirality in drug design and development. RAPA-HCl is a versatile compound that has a wide variety of applications in laboratory experiments, such as drug design and development, biochemical studies, and physiological studies. The aim of

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis from Ketones : (R)-1-(1H-indol-3-yl)propan-2-amines, similar in structure to (R)-1-(Azepan-1-yl)propan-2-amine hydrochloride, were synthesized through a sequence involving the Nef reaction, condensation with ketones, and desulfonation. This method provided a time-saving and cost-effective synthesis with excellent enantiopurity (over 99% e.e.) (Peng et al., 2013).

  • Thermochemical Analysis of Azepan Compounds : A study on azepan and azepan-1-ylacetonitrile, which share structural similarities with (R)-1-(Azepan-1-yl)propan-2-amine hydrochloride, involved thermochemical experiments and computational studies. It provided insights into the conformational energetics and reactivity behavior of these types of compounds (Freitas et al., 2014).

Potential Applications in Pharmacology and Biochemistry

  • Generation of Structurally Diverse Libraries : Utilizing similar compounds like 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, researchers have generated diverse compound libraries. These libraries are beneficial for drug discovery and bioactive molecule synthesis (Roman, 2013).

  • Synthesis of Chiral Amines : Research on azepine/oxazepine-type cyclic imine hydrochlorides, closely related to (R)-1-(Azepan-1-yl)propan-2-amine hydrochloride, has led to the synthesis of various chiral amines. These amines have applications in asymmetric synthesis, which is crucial in producing optically active pharmaceuticals (Li et al., 2017).

Industrial and Synthetic Applications

  • Synthetic Pathways for Active Pharmaceutical Ingredients : The compound has been used in synthesizing key intermediates for drugs like cinacalcet hydrochloride, demonstrating its value in industrial-scale pharmaceutical production (Mathad et al., 2011).

  • Development of Novel Compounds with Biological Activity : Novel compounds with (R)-1-(Azepan-1-yl)propan-2-amine hydrochloride as a core structure have been synthesized and evaluated for potential biological activities, such as antimicrobial properties (Demchenko et al., 2020).

properties

IUPAC Name

(2R)-1-(azepan-1-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.ClH/c1-9(10)8-11-6-4-2-3-5-7-11;/h9H,2-8,10H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFIAOLTZUSZLP-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Azepan-1-yl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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